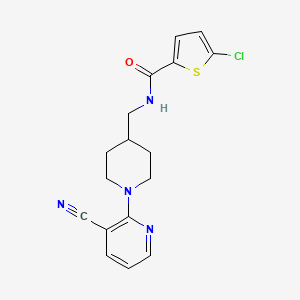

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4OS/c18-15-4-3-14(24-15)17(23)21-11-12-5-8-22(9-6-12)16-13(10-19)2-1-7-20-16/h1-4,7,12H,5-6,8-9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNHFKKZAFCBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide, identified by its CAS number 1797124-03-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available data on its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 360.9 g/mol. The structural complexity includes a thiophene ring, a piperidine moiety, and a cyanopyridine group, which are essential for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1797124-03-8 |

| Molecular Formula | C₁₇H₁₇ClN₄OS |

| Molecular Weight | 360.9 g/mol |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating related thiazolopyridine derivatives demonstrated potent inhibitory effects against various pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM for some derivatives .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on different cell lines. The MTT assay results indicated that certain derivatives showed promising cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy . For instance, related compounds exhibited GI50 values ranging from 31 nM to 62 nM, indicating their effectiveness in inhibiting cell proliferation .

The mechanisms underlying the biological activity of this compound may involve interactions at the molecular level with critical cellular targets. For example, the presence of the thiophene and piperidine moieties may facilitate binding to specific enzymes or receptors involved in cellular signaling pathways. Molecular docking studies have suggested that these compounds can form strong interactions with target proteins, which could lead to their observed biological effects .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thiazolopyridine derivatives against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, with some compounds outperforming traditional antibiotics like ciprofloxacin in binding affinity and efficacy .

- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis. The results revealed that certain substitutions on the piperidine ring enhanced cytotoxic effects, leading to increased apoptosis rates in treated cells compared to controls .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 5-chloro-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide?

Answer:

The synthesis of this compound involves multi-step reactions, where parameters such as temperature (e.g., reflux conditions), solvent choice (polar aprotic solvents like DMF or DCM), and reagent selection (e.g., sodium hydride for deprotonation) significantly impact yield and purity. For example:

- Coupling reactions between the piperidine and thiophene-carboxamide moieties require precise stoichiometry and inert atmospheres to avoid side reactions .

- Purification via column chromatography or HPLC is essential to isolate the final product, with mobile-phase optimization critical for resolving structurally similar impurities .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

A combination of spectroscopic techniques is required:

- NMR spectroscopy :

- ¹H/¹³C NMR identifies protons and carbons in the piperidine, cyanopyridine, and thiophene groups. For example, the thiophene ring protons resonate at δ 6.8–7.5 ppm .

- Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2240 cm⁻¹) .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity data (e.g., varying IC₅₀ values) may arise from:

- Structural analogs : Subtle differences in substituents (e.g., 3-cyanopyridine vs. 4-fluorophenyl groups) can alter target binding .

- Assay conditions : Variations in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) require standardization .

- Computational validation : Molecular docking studies can reconcile experimental data by predicting binding affinities to targets like kinases or GPCRs .

Advanced: How can the mechanism of action of this compound be elucidated in antimicrobial studies?

Answer:

Methodologies include:

- Enzymatic assays : Testing inhibition of bacterial enzymes (e.g., DNA gyrase or β-lactamase) via spectrophotometric monitoring of substrate conversion .

- Resistance profiling : Comparing MIC values against wild-type vs. efflux-pump-deficient strains to identify transport mechanisms .

- Metabolomic analysis : LC-MS-based profiling of bacterial metabolite changes post-treatment to pinpoint disrupted pathways .

Basic: What are the key functional groups influencing this compound’s reactivity?

Answer:

The thiophene-carboxamide backbone provides rigidity and π-π stacking potential, while the 3-cyanopyridine moiety enhances hydrogen-bonding interactions. The piperidine ring contributes conformational flexibility, critical for target engagement . Reactivity hotspots include:

- The amide bond (susceptible to hydrolysis under acidic/basic conditions).

- The cyanopyridine group (participates in nucleophilic substitutions) .

Advanced: How can structural modifications enhance this compound’s pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substituting the thiophene ring with furan or pyridine to improve metabolic stability .

- Prodrug design : Adding ester groups to the piperidine nitrogen to enhance solubility and oral bioavailability .

- LogP optimization : Introducing hydrophilic substituents (e.g., hydroxyl or amine groups) to reduce lipophilicity and mitigate toxicity .

Basic: What analytical methods are recommended for purity assessment during synthesis?

Answer:

- HPLC-UV/ELSD : Using C18 columns with acetonitrile/water gradients to detect impurities at 0.1% levels .

- Elemental analysis : Confirming C, H, N, S, and Cl content within ±0.4% of theoretical values .

- TLC monitoring : Hexane/ethyl acetate (3:1) to track reaction progress and intermediate purity .

Advanced: How can computational tools guide the design of derivatives with improved target selectivity?

Answer:

- QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett σ) with activity data to predict optimal groups .

- Molecular dynamics simulations : Assessing binding stability to avoid off-target interactions (e.g., with cytochrome P450 enzymes) .

- ADMET prediction : Using software like SwissADME to prioritize derivatives with favorable absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.